N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide
Description
“N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a complex structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-20(2,3)24-11-15(10-16(24)25)21-18(26)14-6-4-5-13(9-14)17-22-19(27-23-17)12-7-8-12/h4-6,9,12,15H,7-8,10-11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINWRNKOCBDSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)NC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the oxadiazole and pyrrolidinone moieties. Common reagents used in these reactions include:
Benzoyl chloride: for the formation of the benzamide core.
Oxalyl chloride: and for the synthesis of the oxadiazole ring.
tert-Butylamine: for the tert-butyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide” would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may bind to and inhibit the activity of specific enzymes, affecting metabolic pathways.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The compound could bind to nucleic acids, influencing gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
- N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide
Uniqueness
The uniqueness of “N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide” lies in its specific functional groups and their arrangement, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
